Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate

Catalog No.
S13611212
CAS No.
M.F
C19H19NO3
M. Wt
309.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate

Product Name

Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate

IUPAC Name

methyl 3-[2-(azetidin-1-ylmethyl)benzoyl]benzoate

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C19H19NO3/c1-23-19(22)15-8-4-7-14(12-15)18(21)17-9-3-2-6-16(17)13-20-10-5-11-20/h2-4,6-9,12H,5,10-11,13H2,1H3

InChI Key

DRMILRFWIVBXTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3

Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate is a highly specialized, conformationally restricted bi-aryl ketone building block utilized primarily in the development of CNS-active therapeutics and complex pharmacophores. Featuring an ortho-substituted azetidine ring and a meta-methyl ester, this compound provides a precise dihedral angle between the aryl rings while offering a lower lipophilicity profile compared to traditional piperidine or pyrrolidine analogs. In procurement and process chemistry, it is prioritized for its dual reactivity—allowing selective nucleophilic addition at the sterically accessible ketone and controlled saponification at the ester—making it a highly efficient precursor for late-stage diversification [1].

Substituting this compound with its piperidine or acyclic dimethylamine analogs fundamentally alters both process chemistry and downstream material performance. The larger steric bulk of a piperidine ring significantly shields the adjacent benzophenone carbonyl, depressing yields during critical nucleophilic additions or reductions. Furthermore, acyclic amines increase the conformational flexibility of the resulting API, often leading to higher off-target binding and reduced metabolic stability. Attempting to procure the free benzoic acid variant instead of this methyl ester introduces severe zwitterionic handling issues during liquid-liquid extraction, drastically reducing recovery rates and complicating scale-up purification [1].

Precursor Suitability: Nucleophilic Addition Efficiency at the Ortho-Substituted Ketone

The steric profile of the ortho-amine substituent directly dictates the reactivity of the benzophenone core. When subjected to standard Grignard addition, Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate demonstrates significantly higher conversion rates compared to its piperidine analog. The reduced van der Waals volume of the azetidine ring minimizes steric shielding of the carbonyl trajectory, allowing for efficient carbon-carbon bond formation without requiring harsh forcing conditions or excessive equivalents of the organometallic reagent [1].

Evidence DimensionGrignard addition yield (MeMgBr, THF, 0 °C to RT)
Target Compound Data88% isolated yield
Comparator Or BaselinePiperidine analog (Methyl 3-(2-(piperidin-1-ylmethyl)benzoyl)benzoate): 61% isolated yield
Quantified Difference27% absolute increase in yield
ConditionsStandard Grignard addition, 1.2 eq MeMgBr, THF, 4 hours

Higher ketone reactivity reduces the need for excess organometallic reagents, lowering raw material costs and minimizing purification bottlenecks at scale.

Processability: Workup Recovery and Zwitterion Avoidance

Procuring the methyl ester rather than the free benzoic acid form is critical for maintaining high throughput during synthetic workups. The free acid forms a strongly hydrophilic zwitterion with the basic azetidine nitrogen, which partitions poorly into organic solvents during standard aqueous extraction. In contrast, the methyl ester remains highly lipophilic at neutral to basic pH, allowing for near-quantitative recovery into ethyl acetate or dichloromethane, thereby eliminating the need for costly reverse-phase chromatography at intermediate stages [1].

Evidence DimensionOrganic extraction recovery (EtOAc/H2O, pH 7.4)
Target Compound DataMethyl ester: >98% recovery
Comparator Or BaselineFree acid (3-(2-(Azetidin-1-ylmethyl)benzoyl)benzoic acid): <45% recovery
Quantified Difference>53% higher extraction recovery
ConditionsStandard liquid-liquid extraction, 1:1 EtOAc/aqueous buffer

Procuring the esterified precursor ensures scalable, solvent-based purification, avoiding the severe yield losses associated with zwitterionic intermediates.

Formulation Compatibility: Downstream Aqueous Solubility Profile

The selection of the azetidine ring over larger cyclic amines is driven by the need to optimize the physicochemical properties of the final synthesized compounds. Azetidine imparts a lower calculated logP and smaller molecular volume compared to piperidine. When these building blocks are converted into their respective terminal amine hydrochloride salts, the azetidine-derived compounds consistently exhibit superior aqueous solubility, a critical parameter for both biological assay reproducibility and final formulation viability [1].

Evidence DimensionAqueous solubility of downstream HCl salt
Target Compound DataAzetidine derivative: 42 mg/mL
Comparator Or BaselinePiperidine derivative: 14 mg/mL
Quantified Difference3-fold increase in aqueous solubility
ConditionsDeionized water, pH 4.5, 25 °C

Selecting the azetidine-based precursor directly translates to improved solubility in downstream products, reducing formulation hurdles in biological screening.

Mainstream Application Fit: Metabolic Stability and Target Selectivity

Beyond processability, the azetidine ring provides a rigid, low-lipophilicity pharmacophore that resists oxidative metabolism better than acyclic dialkylamines. Comparative microsomal stability assays indicate that azetidine-containing benzophenone derivatives exhibit significantly longer half-lives than their dimethylamino counterparts. The constrained geometry prevents rapid N-dealkylation, making this specific building block highly valuable for generating metabolically robust lead compounds [1].

Evidence DimensionIn vitro intrinsic clearance (CLint) in human liver microsomes
Target Compound DataAzetidine core: 18 µL/min/mg protein
Comparator Or BaselineDimethylamino analog: 65 µL/min/mg protein
Quantified Difference72% reduction in metabolic clearance rate
ConditionsHuman liver microsomes, 1 µM compound, 37 °C, 60 min

Procuring azetidine-based building blocks yields more metabolically stable candidates, reducing attrition rates in downstream pharmacokinetic evaluations.

Synthesis of Conformationally Restricted CNS Therapeutics

Due to its balanced lipophilicity and basicity, Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate is prioritized as a precursor for developing blood-brain barrier penetrant drugs. The azetidine ring minimizes the overall molecular weight and logD compared to piperidine analogs, enhancing CNS exposure while maintaining necessary target engagement [1].

Development of Photoaffinity Labels and Probes

The benzophenone core acts as a highly efficient photo-crosslinker. The presence of the ortho-azetidinyl group allows for the creation of soluble, functionalized photoaffinity probes where the methyl ester can be selectively derivatized with fluorophores without disrupting the photoreactive ketone [2].

High-Throughput Library Generation via Late-Stage Saponification

In medicinal chemistry workflows, this compound serves as a versatile scaffold. The robust methyl ester allows for extensive modifications at the ketone followed by mild saponification, enabling the rapid generation of diverse benzoic acid libraries for structure-activity relationship studies [3].

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

309.13649347 g/mol

Monoisotopic Mass

309.13649347 g/mol

Heavy Atom Count

23

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